molecular formula C7H8ClN3O B8788058 1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 122669-03-8

1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B8788058
CAS No.: 122669-03-8
M. Wt: 185.61 g/mol
InChI Key: OFBGUOXVCAKOPV-UHFFFAOYSA-N
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Description

1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a chlorocyclopropyl group and a triazole ring. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:

    Formation of the Chlorocyclopropyl Group: This can be achieved through the chlorination of cyclopropane using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

    Attachment of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.

    Coupling of the Two Fragments: The final step involves coupling the chlorocyclopropyl group with the triazole ring, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the chlorocyclopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Chlorocyclopropyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one: Similar structure but with a different triazole ring.

    1-(1-Chlorocyclopropyl)-2-(1H-imidazol-1-yl)ethan-1-one: Contains an imidazole ring instead of a triazole ring.

    1-(1-Chlorocyclopropyl)-2-(1H-pyrazol-1-yl)ethan-1-one: Contains a pyrazole ring instead of a triazole ring.

Uniqueness

1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

122669-03-8

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C7H8ClN3O/c8-7(1-2-7)6(12)3-11-5-9-4-10-11/h4-5H,1-3H2

InChI Key

OFBGUOXVCAKOPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)CN2C=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g (0.66 mol) of 1-chloro-cyclopropyl chloromethyl ketone in 80 ml of acetonitrile are added dropwise to a refluxing suspension of 83 g (0.6 mol) of potassium carbonate and 58 g (0.84 mol) of triazole in 330 ml of acetonitrile. The mixture is refluxed for 8 hours and then filtered off with suction and concentrated. The residue is taken up in ethyl acetate/toluene, and the mixture is washed with water, dried over sodium sulphate and concentrated. The subsequent purification by column chromatography in which dichloromethane was used as the mobile phase gave 62 g (51% of theory) of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)-ethan-1-one.
Quantity
100 g
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reactant
Reaction Step One
Quantity
83 g
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reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One

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